molecular formula C23H34O3S B14648695 10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]oxathiolan]-3-yl acetate CAS No. 54498-67-8

10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]oxathiolan]-3-yl acetate

Cat. No.: B14648695
CAS No.: 54498-67-8
M. Wt: 390.6 g/mol
InChI Key: PVMWNUGBQSMJMG-UHFFFAOYSA-N
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Description

10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2’-[1,3]oxathiolan]-3-yl acetate is a complex organic compound with a unique spiro structure This compound is characterized by its tetradecahydrospiro[cyclopenta[a]phenanthrene] core, which is fused with an oxathiolan ring and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2’-[1,3]oxathiolan]-3-yl acetate typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the spiro structure, followed by functional group modifications to introduce the oxathiolan and acetate groups. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial to achieving high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2’-[1,3]oxathiolan]-3-yl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2’-[1,3]oxathiolan]-3-yl acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2’-[1,3]oxathiolan]-3-yl acetate involves its interaction with specific molecular targets and pathways. The compound’s spiro structure allows it to fit into unique binding sites, modulating the activity of enzymes or receptors. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2’-[1,3]oxathiolan]-3-yl acetate apart from similar compounds is its specific combination of functional groups and spiro structure. This unique arrangement confers distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

54498-67-8

Molecular Formula

C23H34O3S

Molecular Weight

390.6 g/mol

IUPAC Name

(10,13-dimethylspiro[1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,2'-1,3-oxathiolane]-3-yl) acetate

InChI

InChI=1S/C23H34O3S/c1-15(24)26-17-6-9-21(2)16(14-17)4-5-18-19(21)7-10-22(3)20(18)8-11-23(22)25-12-13-27-23/h4,17-20H,5-14H2,1-3H3

InChI Key

PVMWNUGBQSMJMG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC45OCCS5)C)C

Origin of Product

United States

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